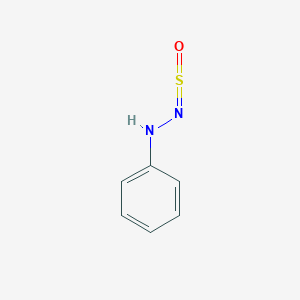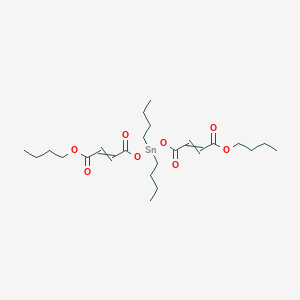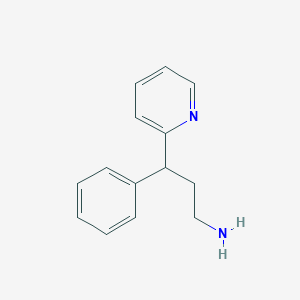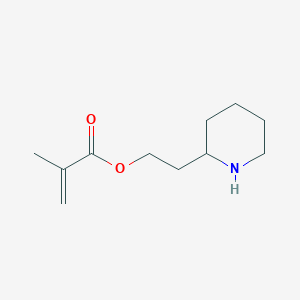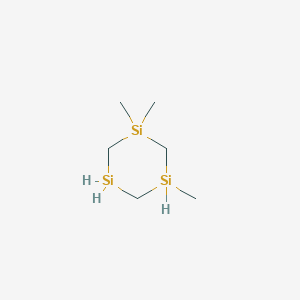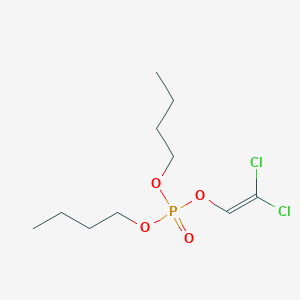
Dibutyl 2,2-dichlorovinyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 2,2-dichlorovinyl phosphate (DBCP) is a synthetic chemical that was widely used as a pesticide in the 1970s. However, its use was banned in most countries due to its toxic effects on human health and the environment. Despite its ban, DBCP remains a subject of scientific research due to its potential applications in various fields.
科学的研究の応用
Dibutyl 2,2-dichlorovinyl phosphate has been a subject of scientific research due to its potential applications in various fields. For example, it has been studied as a potential agent for the treatment of some types of cancer. Dibutyl 2,2-dichlorovinyl phosphate has been shown to inhibit the growth of cancer cells in vitro, although its effectiveness in vivo remains to be seen.
Dibutyl 2,2-dichlorovinyl phosphate has also been studied as a potential agent for the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. However, the use of Dibutyl 2,2-dichlorovinyl phosphate for this purpose is still in the experimental stage, and further research is needed to determine its safety and efficacy.
作用機序
Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that breaks down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Dibutyl 2,2-dichlorovinyl phosphate also has other mechanisms of action, including the inhibition of certain enzymes involved in DNA replication and repair.
生化学的および生理学的効果
Dibutyl 2,2-dichlorovinyl phosphate has been shown to have toxic effects on human health and the environment. Exposure to Dibutyl 2,2-dichlorovinyl phosphate can result in a range of symptoms, including nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, and skin irritation. Long-term exposure to Dibutyl 2,2-dichlorovinyl phosphate can cause more serious health effects, including cancer, reproductive and developmental problems, and damage to the liver and kidneys.
実験室実験の利点と制限
Dibutyl 2,2-dichlorovinyl phosphate is a useful tool for scientific research due to its ability to inhibit acetylcholinesterase and other enzymes involved in DNA replication and repair. However, its toxic effects on human health and the environment make it difficult to work with in a laboratory setting. Special precautions must be taken to ensure the safety of researchers and the environment when working with Dibutyl 2,2-dichlorovinyl phosphate.
将来の方向性
There are several future directions for research on Dibutyl 2,2-dichlorovinyl phosphate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the development of new pesticides that are less toxic to humans and the environment. Finally, further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Conclusion
Dibutyl 2,2-dichlorovinyl phosphate is a synthetic chemical that was widely used as a pesticide in the 1970s. Despite its ban, Dibutyl 2,2-dichlorovinyl phosphate remains a subject of scientific research due to its potential applications in various fields. Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor and has other mechanisms of action, but it also has toxic effects on human health and the environment. Further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
合成法
Dibutyl 2,2-dichlorovinyl phosphate is synthesized by reacting 2,2-dichloroethanol with dibutyl hydrogen phosphate in the presence of a catalyst. The reaction produces Dibutyl 2,2-dichlorovinyl phosphate as the main product, along with other byproducts. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
18795-58-9 |
|---|---|
製品名 |
Dibutyl 2,2-dichlorovinyl phosphate |
分子式 |
C10H19Cl2O4P |
分子量 |
305.13 g/mol |
IUPAC名 |
dibutyl 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
InChIキー |
LZILLTAAQRALBQ-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
正規SMILES |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
その他のCAS番号 |
18795-58-9 |
同義語 |
DBDCVP di-1-butyl-2,2-dichlorovinyl phosphate di-n-butyl-2,2-dichlorovinyl phosphate di-n-butyldichlorvos |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



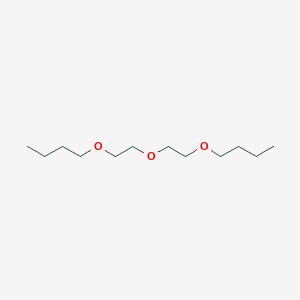
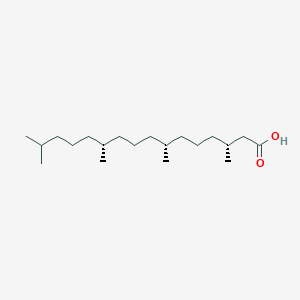
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
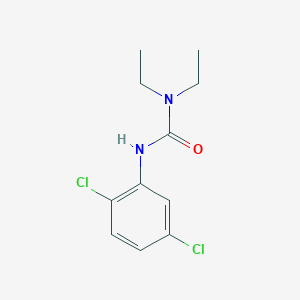
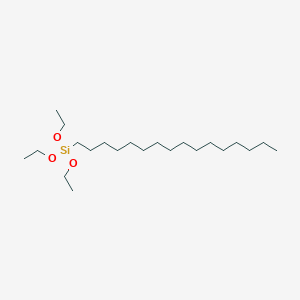
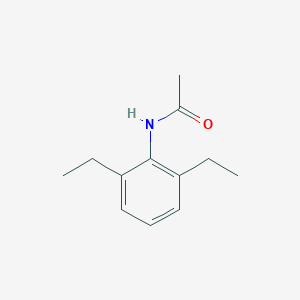
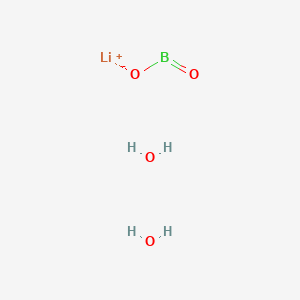
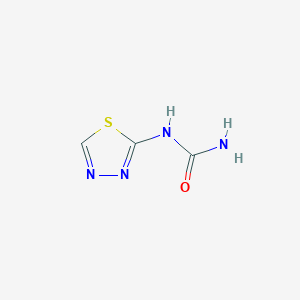
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
